molecular formula C15H17N5O2 B2602484 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine CAS No. 2034444-76-1

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine

Cat. No.: B2602484
CAS No.: 2034444-76-1
M. Wt: 299.334
InChI Key: ZKMBCDADYZEYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine (CAS# 2034444-76-1) is a high-purity chemical compound offered for research and development purposes in neuroscience and medicinal chemistry. With a molecular formula of C15H17N5O2 and a molecular weight of 299.33 g/mol, this complex molecule features a pyrazine core linked to a pyrrolidine ring and a methylpyridazine group . This specific structural motif is of significant interest in the investigation of neurological targets. Compounds with pyrazine and pyridazine scaffolds are frequently explored for their potential interaction with central nervous system receptors . In particular, recent patent literature indicates that structurally related naphthyridine and pyridopyridazine derivatives function as potent and selective positive allosteric modulators of the GABA A receptor subunit alpha 5 (GABA A α5) . The GABA A α5 receptor is predominantly expressed in the hippocampus and is a prominent non-dopaminergic target for cognitive disorders . Research in this area aims to develop novel therapeutic agents for cognitive deficits associated with conditions such as Alzheimer's disease, schizophrenia, and other neuropsychiatric disorders . As such, this compound serves as a valuable building block for designing and synthesizing novel molecules for pharmacological screening and structure-activity relationship (SAR) studies. It is also a key intermediate in the discovery of new ligands for ionotropic and metabotropic neurotransmitter receptors. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-10-3-4-14(19-18-10)22-12-5-6-20(9-12)15(21)13-8-16-11(2)7-17-13/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMBCDADYZEYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets and pathways. The pyridazine ring, for example, is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can influence its binding to biological targets. This compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Chemistry

Naquotinib (NQT)
  • Structure : Contains a pyrazinecarboxamide core, acryloylpyrrolidine, and piperazine/piperidine substituents () .
  • Comparison: Both compounds share a pyrrolidine-carbonyl-pyrazine backbone, critical for binding to kinase domains.
2-(4-[5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-yl)pyridine-3-carbonitrile (4g)
  • Structure : Features a pyrazole-piperazine-carbonyl-pyridine scaffold () .
  • Comparison: Replaces pyrazine with pyridine but retains the carbonyl-linked heterocycle motif. The quinoline and piperazine groups enhance solubility and target affinity, contrasting with the pyridazine group in the target compound.
2-Methyl-5-(1-methylethyl)-pyrazine
  • Structure : A simple pyrazine derivative with isopropyl and methyl substituents () .
  • Comparison :
    • Lacks the pyrrolidine-pyridazine extension, resulting in lower molecular weight (~138 g/mol vs. ~400+ g/mol for the target compound).
    • Used as a flavoring agent in sesame oil, emphasizing the role of pyrazines in aroma chemistry.
2-Methyl-5-(tetrahydroxybutyl)pyrazine
  • Structure : Pyrazine core with a tetrahydroxybutyl chain () .
  • Comparison: The hydroxyl-rich side chain facilitates use in fertilizer formulations (e.g., melanoidin formation during ammoniation). Demonstrates how functional group diversity dictates application, contrasting with the target compound’s likely drug design focus.

Heterocyclic Hybrids with Triazole/Pyridazine Moieties

2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
  • Structure : Combines pyrazine, triazole, and pyridine units () .
  • Comparison :
    • Triazole groups introduce metal-binding capacity , unlike the ether-linked pyridazine in the target compound.
    • Such hybrids are explored for antimicrobial or anticancer activity, suggesting shared interest in polyheterocyclic systems.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Application/Activity References
2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine Pyrazine-pyrrolidine Methyl, pyridazine-oxy, carbonyl Hypothetical kinase inhibition -
Naquotinib (NQT) Pyrazine-pyrrolidine Acryloyl, piperazine Tyrosine kinase inhibitor
2-Methyl-5-(1-methylethyl)-pyrazine Pyrazine Methyl, isopropyl Aroma-active compound
2-Methyl-5-(tetrahydroxybutyl)pyrazine Pyrazine Methyl, tetrahydroxybutyl Fertilizer component
2-(4-[5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carbonyl]piperazine) Pyrazole-piperazine Quinoline, carbonyl, nitrile Anticancer research

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s pyridazine-pyrrolidine linkage may require specialized coupling methods, as seen in for pyridazine derivatives .
  • Biological Potential: Structural parallels to Naquotinib and triazole-pyrazine hybrids suggest untapped therapeutic avenues.
  • Application Diversity : From flavorants to fertilizers, pyrazine derivatives demonstrate versatility, though the target compound’s complexity aligns it more with drug discovery.

Biological Activity

2-Methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, with a molecular weight of approximately 300.36g/mol300.36\,g/mol. The compound features a pyrazine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC16H20N4O3
Molecular Weight300.36 g/mol
IUPAC NameThis compound

Antioxidant Activity

Research indicates that derivatives of pyrazine, including the compound , exhibit significant antioxidant properties. A study demonstrated that similar compounds showed high radical scavenging activity in various assays (DPPH, ABTS) and protected neuronal cells from oxidative stress-induced damage .

Anticancer Potential

Pyrazine derivatives have been explored for their anticancer properties. Compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies on related pyrazole derivatives revealed their ability to inhibit key pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on ischemic stroke models. Research has shown that certain pyrazole derivatives can protect neuronal cells from oxygen-glucose deprivation, suggesting that this compound may also possess similar neuroprotective effects .

The biological activity of this compound is believed to result from its interaction with specific molecular targets, including enzymes and receptors involved in oxidative stress response and cell signaling pathways. The compound may modulate these targets, leading to enhanced cellular protection and reduced proliferation of cancer cells.

Study 1: Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and ABTS assays. The findings indicated that compounds with structural similarities to this compound exhibited significant radical scavenging activity, highlighting their potential therapeutic applications in oxidative stress-related diseases.

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines treated with related pyrazole derivatives demonstrated a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. These results suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific molecular pathways.

Q & A

Basic: What synthetic strategies are effective for constructing the pyrrolidine-pyrrolidine-carbonyl-pyrazine scaffold in this compound?

Answer:
The core scaffold can be synthesized via amide coupling between a pyrrolidine-carboxylic acid derivative and a pyrazine amine. For example:

  • Step 1 : Prepare 3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine by nucleophilic substitution of 6-methylpyridazin-3-ol with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Activate the pyrrolidine-1-carbonyl group using coupling agents like HATU or EDCI/HOBt in anhydrous DMF .
  • Step 3 : React with 2-methylpyrazine-5-amine under inert atmosphere, followed by purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) .

Advanced: How can conflicting NMR spectral data for pyrazine derivatives be resolved during structural elucidation?

Answer:
Contradictions arise due to tautomerism or solvent effects. Use a multi-technique approach :

  • 2D NMR : Perform HSQC and HMBC to confirm connectivity, especially for pyrazine protons adjacent to electron-withdrawing groups (e.g., carbonyl) .
  • DFT Calculations : Compare experimental 1^1H/13^{13}C shifts with computed values (e.g., B3LYP/6-31G* basis set) to validate tautomeric forms .
  • Variable Temperature NMR : Monitor shifts at 25–80°C to identify dynamic equilibria (e.g., keto-enol tautomerism in pyrazine carbonyl groups) .

Basic: What in vitro assays are suitable for evaluating the antibacterial activity of this compound?

Answer:

  • MIC Assay : Determine minimum inhibitory concentration against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects by plating aliquots at 0, 4, 8, and 24 hours .
  • Synergy Testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects using checkerboard assays .

Advanced: How can molecular docking predict the interaction of this compound with bacterial targets like DNA gyrase?

Answer:

  • Target Preparation : Extract the crystal structure of DNA gyrase (PDB: 1KZN) and remove water/co-crystallized ligands.
  • Ligand Preparation : Generate 3D conformers of the compound using OpenBabel, then optimize with Gaussian (B3LYP/6-31G*) .
  • Docking Protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with known inhibitors (e.g., ciprofloxacin) .
  • Analysis : Prioritize poses with hydrogen bonds to Ser84/Asp88 and π-π stacking with pyrazine/pyridazine rings .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate/water (3:1) to remove polar byproducts (e.g., unreacted hydrazides) .
  • Column Chromatography : Employ silica gel with CH₂Cl₂/MeOH (95:5 → 85:15) for baseline separation of pyrazine derivatives .
  • Recrystallization : Use ethanol/water (8:2) to obtain high-purity crystals for X-ray diffraction .

Advanced: How to address low yield in the final coupling step of the pyrrolidine-pyrazine moiety?

Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigate via:

  • Microwave Synthesis : Enhance reaction efficiency (e.g., 100°C, 150 W, 30 min) to reduce decomposition .
  • Protecting Groups : Temporarily protect the pyridazine oxygen with TBDMS-Cl, then deprotect with TBAF post-coupling .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in amide bond formation .

Basic: What analytical methods confirm the purity and identity of this compound?

Answer:

  • HPLC : Use a C18 column (ACN/0.1% TFA in water, 30:70 → 70:30 over 20 min) with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (e.g., m/z 386.1 for C₁₈H₂₀N₆O₂) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (deviation <0.4%) .

Advanced: How to resolve discrepancies between computational and experimental logP values?

Answer:
Discrepancies arise from implicit solvent models. Improve accuracy via:

  • Explicit Solvent MD : Run 50 ns molecular dynamics simulations in TIP3P water to account for solvation effects .
  • Experimental logP : Measure via shake-flask method (octanol/water partitioning) and compare with ChemAxon or ACD/Labs predictions .
  • Adjust Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to pyridazine to lower logP if overestimated .

Basic: What safety precautions are critical when handling pyridazine and pyrrolidine intermediates?

Answer:

  • Pyridazine Derivatives : Use nitrile gloves and fume hoods due to potential mutagenicity (Ames test-positive analogs reported) .
  • Pyrrolidine Solvents : Avoid open flames (flammable) and store under nitrogen to prevent peroxide formation .
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal (pH 6–8) .

Advanced: How can QSAR models guide the optimization of this compound’s bioactivity?

Answer:

  • Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters .
  • Training Set : Include 20–30 analogs with measured MIC values against S. aureus .
  • Validation : Apply leave-one-out cross-validation; aim for R2>0.75R^2 > 0.75. Prioritize modifications (e.g., methyl → trifluoromethyl on pyrazine) to enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.